Cas no 2228322-69-6 (2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine)
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine
- EN300-1922453
- 2228322-69-6
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- Inchi: 1S/C11H16BrNO2/c1-11(7-13,15-3)8-5-4-6-9(14-2)10(8)12/h4-6H,7,13H2,1-3H3
- InChI Key: IGEDWLPSAWPQBW-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(C)(CN)OC)OC
Computed Properties
- Exact Mass: 273.03644g/mol
- Monoisotopic Mass: 273.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.5Ų
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922453-1g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-5g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-10g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 10g |
$5037.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-0.05g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-0.1g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-0.25g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-0.5g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-1.0g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1922453-2.5g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1922453-5.0g |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine |
2228322-69-6 | 5g |
$3396.0 | 2023-05-31 |
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine
Professional Introduction to Compound with CAS No. 2228322-69-6 and Product Name: 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine
2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine (CAS No. 2228322-69-6) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers for its potential applications in drug discovery and development. This compound, characterized by its bromo and methoxy substituents on a phenyl ring, combined with a secondary amine functionality, positions it as a versatile intermediate for synthesizing more complex molecules.
The structural motif of 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine is highly relevant in the context of modern medicinal chemistry. The presence of both bromo and methoxy groups on the aromatic ring provides multiple sites for further functionalization, making it an attractive scaffold for designing novel bioactive molecules. In particular, the bromo group can be readily engaged in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many pharmacologically active agents.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. The 2-methoxypropan-1-amine moiety serves as an effective handle for introducing chiral centers or other functional groups through asymmetric synthesis or subsequent transformations. This adaptability is particularly valuable in the pursuit of enantiomerically pure compounds, which are often required to achieve optimal pharmacological profiles.
In the realm of drug discovery, 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine has been explored as a precursor in the synthesis of kinase inhibitors, given the prevalence of phenyl rings and amine functionalities in known kinase modulators. The bromo substituent, in particular, facilitates palladium-catalyzed reactions that can lead to the introduction of diverse aryl groups, thereby broadening the scope of potential drug candidates. Moreover, the methoxy groups contribute to lipophilicity and metabolic stability, key factors in optimizing drug-like properties.
Current research also indicates that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. The phenolic and amine functionalities can interact with biological targets in multiple ways, offering opportunities for developing therapeutic agents with enhanced selectivity and reduced side effects. For instance, studies have suggested that modifications around the bromo-3-methoxyphenyl core can fine-tune binding affinity to specific enzyme pockets.
The synthesis of 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine itself presents an interesting challenge due to the need for regioselective functionalization. Advanced synthetic strategies, including transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve high yields and purity. These methods not only underscore the compound's synthetic value but also reflect broader trends in pharmaceutical synthesis towards greener and more efficient processes.
From a computational chemistry perspective, virtual screening and molecular docking studies have been conducted to evaluate the binding potential of 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine analogs to various biological targets. The results suggest that subtle alterations in the substitution pattern can significantly impact binding affinity and selectivity. This underscores the importance of structure-based drug design approaches when working with such versatile scaffolds.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging such intermediates to accelerate their drug development pipelines. The ability to rapidly modify 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine into libraries of compounds allows for high-throughput screening (HTS) campaigns aimed at identifying lead candidates with desired pharmacological properties.
In conclusion, CAS No. 2228322-69-6 represents a compound of considerable interest due to its structural features and synthetic utility. Its role as a building block in pharmaceutical chemistry underscores its importance in both academic research and industrial drug development. As methodologies for molecular construction continue to evolve, compounds like 2-(2-bromo-3-methoxyphenyl)-2-methoxypropan-1-amine will remain at the forefront of efforts to discover new therapeutic agents that meet the growing demands of modern medicine.
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